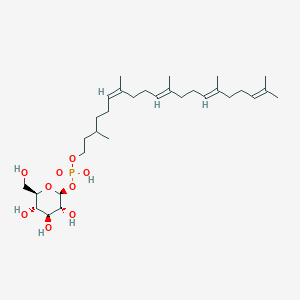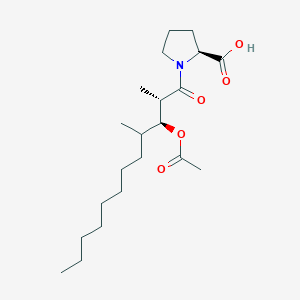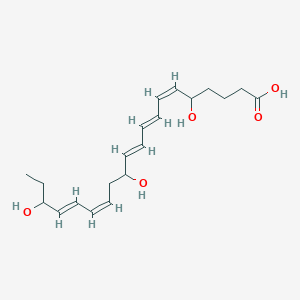![molecular formula C14H18Br2N4O5 B1262432 (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clavatadine A is a dibromophenol alkaloid isolated from the marine sponge Suberea clavata, collected at Swain Reefs, Great Barrier Reef, Queensland, Australia . It is a potent and selective inhibitor of human blood coagulation factor XIa, making it a promising candidate for anticoagulant drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Clavatadine A involves a convergent approach with early-stage guanidinylation . The synthesis begins with the preparation of an immediate precursor through direct guanidinylation. This is followed by lactone hydrolysis and guanidine deprotection using aqueous acid, resulting in Clavatadine A in four steps with an overall yield of 41-43% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for Clavatadine A. The synthesis is primarily conducted in research laboratories for experimental and developmental purposes .
Chemical Reactions Analysis
Types of Reactions: Clavatadine A undergoes various chemical reactions, including:
Oxidation: The dibromophenol moiety can be oxidized under specific conditions.
Reduction: The guanidine group can be reduced to form different derivatives.
Substitution: The bromine atoms in the dibromophenol structure can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Clavatadine A with modified functional groups, which are used for further biological and chemical studies .
Scientific Research Applications
Clavatadine A has several scientific research applications:
Chemistry: It serves as a template for the synthesis of analogs and derivatives for studying structure-activity relationships.
Biology: Clavatadine A is used to investigate the inhibition of blood coagulation factor XIa and its potential as an anticoagulant.
Medicine: It is explored as a lead compound for developing new anticoagulant drugs to treat thrombosis.
Mechanism of Action
Clavatadine A exerts its effects by selectively inhibiting human blood coagulation factor XIa. The compound binds to the active site of factor XIa, preventing its interaction with substrates necessary for the coagulation cascade. This inhibition reduces the likelihood of excessive clot formation (thrombosis) while allowing normal coagulation to occur .
Comparison with Similar Compounds
Clavatadine B: Another dibromophenol alkaloid isolated from the same marine sponge, but with different functional groups.
Clavatadine C, D, and E: These compounds share structural similarities with Clavatadine A but have variations in their side chains and functional groups.
Uniqueness: Clavatadine A is unique due to its potent and selective inhibition of factor XIa, which is not observed in other similar compounds. Its structural simplicity and noted activity make it an ideal candidate for further development as an anticoagulant .
Properties
Molecular Formula |
C14H18Br2N4O5 |
|---|---|
Molecular Weight |
482.12 g/mol |
IUPAC Name |
2-[2,4-dibromo-3-[4-(diaminomethylideneamino)butylcarbamoyloxy]-6-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H18Br2N4O5/c15-8-6-9(21)7(5-10(22)23)11(16)12(8)25-14(24)20-4-2-1-3-19-13(17)18/h6,21H,1-5H2,(H,20,24)(H,22,23)(H4,17,18,19) |
InChI Key |
XFAYUCCPAGOBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)OC(=O)NCCCCN=C(N)N)Br)CC(=O)O)O |
Synonyms |
(2,4-dibromo-3-(((4-carbamimidamidobutyl)carbamoyl)oxy)-6-hydroxyhenyl)acetic acid clavatadine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


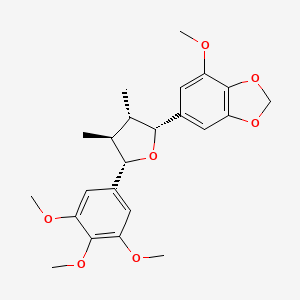
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
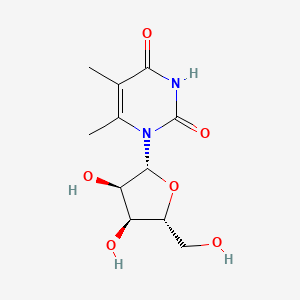

![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
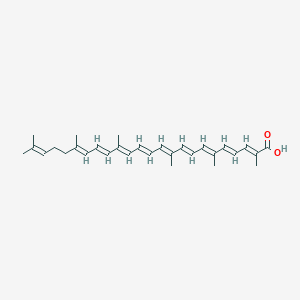
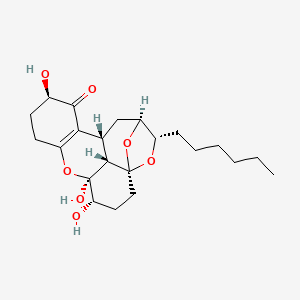

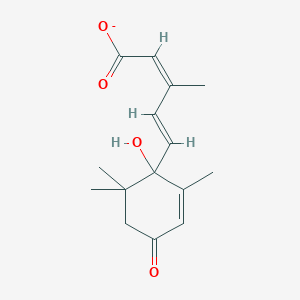
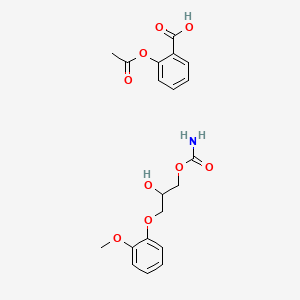
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate](/img/structure/B1262367.png)
